![molecular formula C21H15ClN2O2S B11567279 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamide](/img/structure/B11567279.png)
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamide typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common in aromatic compounds, substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamide involves its interaction with specific molecular targets. It can inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1)
- **N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2)
- **N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO)
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamide stands out due to its specific substitution pattern, which enhances its biological activity and stability. The presence of the 4-chlorobenzamide group contributes to its unique properties, making it a valuable compound for various applications .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamide (CAS No. 880390-72-7) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H15ClN2O2S
- Molecular Weight : 394.874 g/mol
- CAS Number : 880390-72-7
The compound exhibits biological activity primarily through its interaction with various cellular pathways. It has been studied for its effects on neurodegenerative diseases and cancer, particularly focusing on its ability to modulate protein aggregation and cell proliferation.
Biological Activities
-
Anticancer Activity :
- Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- A study highlighted its effects on U2OS (osteosarcoma) and SH-SY5Y (neuroblastoma) cell lines, where it was found to reduce cell viability significantly at specific concentrations .
-
Neuroprotective Effects :
- The compound has been investigated for its neuroprotective properties, particularly in models of amyotrophic lateral sclerosis (ALS). It was observed to influence the aggregation of TDP-43 protein, a key factor in ALS pathology. This suggests a potential role in developing therapeutic strategies for neurodegenerative diseases .
- Antioxidant Properties :
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Neuroprotective | Modulates TDP-43 protein aggregation in ALS models | |
Antioxidant | Protects against oxidative stress |
Case Studies
- Cytotoxicity Study :
- Neurodegenerative Disease Research :
Properties
Molecular Formula |
C21H15ClN2O2S |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxy-5-methylphenyl]-4-chlorobenzamide |
InChI |
InChI=1S/C21H15ClN2O2S/c1-12-10-15(23-20(26)13-6-8-14(22)9-7-13)11-16(19(12)25)21-24-17-4-2-3-5-18(17)27-21/h2-11,25H,1H3,(H,23,26) |
InChI Key |
CFUCWBPEWKAYFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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